5-Bromo-3,4'-bipyridine is a compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry, materials science, and as a tool in biological research. The compound's unique structure allows for its use in the synthesis of complex molecules and as a building block in the development of pharmaceuticals and other biologically active compounds.
In medicinal chemistry, 5-Bromo-3,4'-bipyridine derivatives have been synthesized for use as intermediates in the development of drugs targeting dopamine D2 and D3 as well as serotonin-3 (5-HT3) receptors5. These receptors are implicated in various neurological disorders, making compounds that can modulate their activity of significant therapeutic interest.
The compound has also been utilized in biological research, particularly in the detection of DNA replication. Monoclonal antibodies specific for bromodeoxyuridine, a derivative of 5-Bromo-3,4'-bipyridine, have been produced to detect low levels of DNA replication in vitro1. This application is crucial for understanding cell proliferation and the effects of various treatments on cell growth.
In materials science, the synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines, which are related to 5-Bromo-3,4'-bipyridine, has been explored for the preparation of metal-complexing molecular rods7. These rods have potential applications in the construction of complex molecular architectures and the development of new materials with unique properties.
Spectroscopic and quantum mechanical studies of bromopyridine derivatives provide insights into their electronic and vibrational characteristics, which are essential for understanding their reactivity and potential as non-linear optical (NLO) materials6. The high value of first-order hyperpolarizability and non-zero dipole moment indicates that these compounds might be good candidates for NLO applications6.
Docking studies have been conducted to predict the binding orientation, affinity, and activity of bromopyridine derivatives, such as 2-Amino-3-bromo-5-nitropyridine, with proteins exhibiting properties as dihydrofolate synthase inhibitors6. These studies are fundamental in the rational design of new drugs and the optimization of existing therapeutic agents.
The mechanism of action of 5-Bromo-3,4'-bipyridine can be understood through its role in the synthesis of other compounds and its interaction with biological systems. For instance, it has been used in the preparation of metal-complexing molecular rods, which are important in the study of inorganic chemistry and materials science7. Additionally, brominated pyridine derivatives have been shown to be incorporated into DNA by polymerases, which can be exploited in the development of radiosensitizing agents for cancer treatment2. The ability of these compounds to form DNA interstrand cross-links under anoxic conditions is particularly valuable in targeting hypoxic solid tumor cells2.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5